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Compound of Interest

Compound Name: SAR107375

Cat. No.: B12374944 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the enzymatic inhibitory activity of SAR107375, a

dual inhibitor of Factor Xa (FXa) and thrombin (Factor IIa), against its primary targets and other

related serine proteases. The data presented here is crucial for understanding the selectivity

profile of SAR107375 and its potential for off-target effects.

Executive Summary
SAR107375 is a potent dual inhibitor of the key coagulation enzymes, Factor Xa and thrombin.

[1] Exhibiting Ki values in the low nanomolar range for its primary targets, it demonstrates a

favorable selectivity profile against other related serine proteases.[1] This document

summarizes the available quantitative data on its inhibitory activity, details the experimental

protocols for assessing enzyme inhibition, and provides visual representations of the

coagulation cascade and experimental workflows.

Data Presentation: Inhibitory Activity of SAR107375
The inhibitory activity of SAR107375 against its primary targets and a related serine protease is

summarized in the table below. While the primary publication notes a selectivity of

approximately 300-fold against a broader panel of "related serine proteases," specific

quantitative data for other individual proteases such as plasmin, activated protein C (APC),

urokinase-type plasminogen activator (uPA), and tissue-type plasminogen activator (tPA) were

not available in the reviewed public literature.
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Enzyme Target Type Ki (nM)
Selectivity vs.
FXa

Selectivity vs.
Thrombin

Factor Xa (FXa) Primary Target 1 - 8-fold

Thrombin (Factor

IIa)
Primary Target 8 0.125-fold -

Trypsin
Related Serine

Protease
>1000 >1000-fold >125-fold

Data sourced from J. Med. Chem. 2013, 56, 23, 9441–9456.[1]

Experimental Protocols
The determination of the inhibitory activity of SAR107375 against Factor Xa, thrombin, and

other serine proteases is typically performed using in vitro enzymatic assays. The following is a

generalized protocol based on standard methodologies for assessing serine protease

inhibition.

Determination of Inhibitory Constant (Ki)
Principle:

The inhibitory constant (Ki) is determined by measuring the effect of the inhibitor on the rate of

an enzyme-catalyzed reaction. This is typically achieved by monitoring the cleavage of a

specific chromogenic or fluorogenic substrate by the target enzyme in the presence of varying

concentrations of the inhibitor. The Ki is a measure of the binding affinity of the inhibitor to the

enzyme.

Materials:

Enzymes: Purified human Factor Xa, human α-thrombin, trypsin, and other serine proteases

of interest.

Substrates: Specific chromogenic or fluorogenic substrates for each enzyme (e.g., a p-

nitroanilide (pNA) or 7-amino-4-methylcoumarin (AMC) conjugated peptide).
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Inhibitor: SAR107375 dissolved in an appropriate solvent (e.g., DMSO).

Assay Buffer: A buffer that maintains optimal pH and ionic strength for enzyme activity (e.g.,

Tris-HCl buffer with physiological salts).

Microplates: 96-well or 384-well microplates.

Plate Reader: A microplate reader capable of measuring absorbance (for chromogenic

substrates) or fluorescence (for fluorogenic substrates).

Procedure:

Enzyme and Inhibitor Pre-incubation:

A fixed concentration of the enzyme is pre-incubated with a range of concentrations of

SAR107375 in the assay buffer for a specified period (e.g., 15-30 minutes) at a controlled

temperature (e.g., 37°C) to allow for the binding of the inhibitor to the enzyme to reach

equilibrium.

Reaction Initiation:

The enzymatic reaction is initiated by the addition of a specific chromogenic or fluorogenic

substrate to the enzyme-inhibitor mixture.

Kinetic Measurement:

The rate of substrate hydrolysis is monitored over time by measuring the change in

absorbance or fluorescence at regular intervals using a microplate reader. The initial

reaction velocity (V₀) is determined from the linear portion of the progress curve.

Data Analysis:

The initial velocities are plotted against the inhibitor concentration.

The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme

activity) is determined by fitting the data to a suitable dose-response curve.
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The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation,

which takes into account the concentration and Michaelis constant (Km) of the substrate

used in the assay.

Mandatory Visualizations
Coagulation Cascade and Inhibition by SAR107375
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Caption: The coagulation cascade showing the points of inhibition by SAR107375.

Experimental Workflow for Ki Determination
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Caption: Workflow for determining the inhibitory constant (Ki) of SAR107375.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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